Pyr-phe-phe-gly-leu-met-NH2
Description
Contextualization within Peptide Chemistry and Biology
Pyr-phe-phe-gly-leu-met-NH2 is a C-terminally amidated hexapeptide with the sequence Pyroglutamyl-Phenylalanine-Phenylalanine-Glycine-Leucine-Methionine-amide. Its structure, featuring a pyroglutamic acid residue at the N-terminus, is of considerable interest in peptide chemistry. This modification often confers resistance to degradation by aminopeptidases, thereby increasing the peptide's biological half-life.
This compound is recognized as a C-terminal fragment of Substance P, specifically corresponding to residues 6-11. biorbyt.comvulcanchem.com Substance P is a member of the tachykinin family of neuropeptides. mdpi.compancreapedia.org The C-terminal region of tachykinins is broadly considered the "message" segment, responsible for activating neurokinin (NK) receptors, while the N-terminal portion is viewed as the "address" segment, contributing to receptor selectivity. embopress.org Consequently, this compound is studied for its ability to mimic the core biological activity of Substance P.
Historical Perspective on Related Neuropeptide Research (e.g., Tachykinins, Substance P Analogs)
The scientific journey leading to the investigation of compounds like this compound is rooted in the discovery and characterization of tachykinins. Substance P was first identified in 1931 by Ulf von Euler and John H. Gaddum from equine brain and gut extracts. mdpi.comfrontiersin.org Its structure as an undecapeptide (Arg–Pro–Lys–Pro–Gln–Gln–Phe–Phe–Gly–Leu–Met–NH2) was elucidated in 1971. frontiersin.org This discovery was followed by the identification of other mammalian tachykinins, namely neurokinin A and neurokinin B. mdpi.com
The understanding that the biological activity of Substance P resides primarily in its C-terminal fragment spurred the synthesis and study of various analogs. Researchers aimed to create more stable and selective ligands for the different neurokinin receptor subtypes (NK-1, NK-2, and NK-3). embopress.orgnih.gov This led to the development of a wide array of Substance P analogs, including fragments and peptides with amino acid substitutions, to probe structure-activity relationships and to differentiate the functions of the various tachykinin receptors. embopress.orgfrontiersin.org The investigation of this compound is a direct outcome of this line of research, focusing on a core active fragment of the parent neuropeptide.
Rationale for Academic Investigation of this compound
The academic investigation of this compound is driven by several key factors. As a significant fragment of Substance P, it serves as a valuable tool for understanding the fundamental mechanisms of tachykinin receptor activation. embopress.org By isolating the C-terminal "message" sequence, researchers can study the minimal structural requirements for receptor binding and signal transduction without the influence of the N-terminal "address" segment.
Furthermore, its study contributes to the broader understanding of structure-activity relationships within the tachykinin family. For instance, research has shown that this hexapeptide can stimulate inositol (B14025) monophosphate formation, a key step in intracellular signaling pathways. vulcanchem.com Investigations into analogs of this fragment, such as those with substitutions at specific positions, help to delineate the roles of individual amino acid residues in receptor affinity and efficacy. embopress.org This knowledge is crucial for the rational design of novel and more selective agonists and antagonists for neurokinin receptors, which have therapeutic potential in various physiological and pathological conditions, including pain, inflammation, and psychiatric disorders. mdpi.compancreapedia.org
Properties
IUPAC Name |
N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTLAZLIKHEYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Modifications of Pyr Phe Phe Gly Leu Met Nh2
Solid-Phase Peptide Synthesis (SPPS) Protocols for Pyr-phe-phe-gly-leu-met-NH2
The primary method for producing this compound is Solid-Phase Peptide Synthesis (SPPS). smolecule.comvulcanchem.com This technique involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. lcms.cz The C-terminal amino acid is first attached to the resin, which acts as a protective group and allows for the easy removal of excess reagents and byproducts by simple filtration and washing. lcms.cz
Optimized Coupling Reagents and Conditions
The formation of peptide bonds between the incoming amino acid and the resin-bound peptide chain is a critical step in SPPS. This process requires the activation of the carboxyl group of the amino acid. A variety of coupling reagents have been developed to optimize this reaction, ensuring high yields and minimizing side reactions.
Commonly used coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. ub.edu Another class of highly effective reagents are the phosphonium (B103445) and aminium/uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). ub.edursc.org For instance, the synthesis of a pentapeptide, H-Tyr-Ile-Gly-Phe-Leu-NH2, was optimized using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. csic.es The choice of solvent and base is also crucial, with N,N-dimethylformamide (DMF) and N,N-diisopropylethylamine (DIPEA) being frequently employed. rsc.org
Recent advancements have explored novel coupling agents. For example, 1-benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) in the presence of (4-MeOC6H4)3P and 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for dipeptide synthesis. nih.gov
Table 1: Comparison of Coupling Reagents for Peptide Synthesis
| Coupling Reagent System | Key Features | Reference |
|---|---|---|
| DIC/HOBt | Standard, cost-effective method. ub.edu | ub.edu |
| HATU/DIPEA | Highly efficient, rapid coupling. rsc.org | rsc.org |
| T3P® | Effective for demanding couplings. csic.es | csic.es |
Resin Cleavage and Deprotection Strategies
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved simultaneously by treatment with a strong acid. sigmaaldrich.com A widely used cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS). rsc.orgsigmaaldrich.com The scavengers are essential to quench reactive cationic species generated during the deprotection of certain amino acid side chains (e.g., Trp, Met, Tyr), thus preventing unwanted modifications of the peptide. sigmaaldrich.com
The choice of cleavage mixture can be tailored based on the peptide sequence and the protecting groups used. sigmaaldrich.com For peptides containing sensitive residues, more complex and malodorous cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary, although advances in protecting group technology have reduced the need for such harsh reagents in many cases. sigmaaldrich.com
Advanced Purification and Quality Control Methodologies
Following cleavage from the resin, the crude peptide product is a mixture containing the desired peptide along with various impurities such as deletion sequences, truncated peptides, and products of side reactions. lcms.cz High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for the purification of synthetic peptides. smolecule.compharmtech.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. lcms.czpharmtech.com In this method, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18-modified silica), and the peptides are eluted with a gradient of increasing organic solvent (typically acetonitrile) in water, often containing an ion-pairing agent like TFA. ub.edupharmtech.com The separation is based on the hydrophobicity of the peptides. The purity of the collected fractions is then assessed by analytical RP-HPLC and the identity of the peptide is confirmed by mass spectrometry. ub.edu
Design and Synthesis of this compound Analogs
To explore the structure-activity relationship of this compound, numerous analogs have been designed and synthesized. These modifications involve derivatization at the N- and C-termini, as well as substitutions of individual amino acids within the sequence.
N-Terminal and C-Terminal Derivatizations
Modifications at the termini of a peptide can significantly impact its biological properties. The N-terminus of a peptide can be modified in various ways, including acetylation, methylation, or the addition of other amino acids or chemical moieties. nih.govannualreviews.org For example, N-terminal methylation has been shown to affect the potency of enkephalin analogs. annualreviews.org
The C-terminus of this compound is an amide, which is a common modification that can increase the stability of the peptide by making it resistant to carboxypeptidases. Other C-terminal modifications can include esterification or the attachment of fluorescent labels like 7-amino-4-methylcoumarin (B1665955) (AMC) for use in activity assays.
Amino Acid Scan and Positional Modifications
A systematic approach to understanding the role of each amino acid in a peptide's function is to perform an amino acid scan, where each residue is replaced by other amino acids, including unnatural ones. nih.gov
D-amino acid substitutions: The replacement of an L-amino acid with its D-enantiomer can have profound effects on the peptide's conformation and its resistance to proteolytic degradation. unc.edu For instance, an analog of Substance P has been synthesized with D-phenylalanine at position 8. nih.gov
N-methylation: The methylation of the amide nitrogen of the peptide backbone is another modification that can influence both the conformation and biological activity of a peptide. nih.gov N-methylation can restrict the conformational flexibility of the peptide and can also protect it from enzymatic degradation.
Table 2: Examples of Amino Acid Modifications
| Modification Type | Example | Potential Effect | Reference |
|---|---|---|---|
| D-Amino Acid Substitution | Replacement of L-Phe with D-Phe | Increased stability, altered conformation | nih.gov |
| N-Methylation | N-methylation of an amino acid residue | Restricted conformation, increased stability | nih.gov |
Peptidomimetic and Pseudo-peptide Design Strategies
The inherent therapeutic limitations of peptides, such as poor metabolic stability and low oral bioavailability, have driven the exploration of peptidomimetic and pseudo-peptide design strategies for this compound and its analogues. These approaches aim to develop molecules that mimic the essential pharmacophoric elements of the parent peptide while exhibiting improved drug-like properties.
Peptidomimetics are compounds that imitate the three-dimensional structure and biological activity of a peptide but have been modified to overcome their inherent liabilities. Pseudo-peptides, a subset of peptidomimetics, involve modifications to the peptide backbone itself. A primary goal in designing mimetics of this compound, an analogue of the C-terminal hexapeptide of Substance P (SP), is to stabilize the bioactive conformation and enhance resistance to enzymatic degradation.
Key strategies in the design of peptidomimetics and pseudo-peptides for this class of compounds include modifications of the peptide backbone, side chains, and terminal groups. These modifications can lead to compounds with enhanced receptor selectivity and prolonged duration of action.
Backbone Modifications:
A significant challenge in peptide drug design is the susceptibility of the amide bonds to cleavage by proteases. To address this, various backbone modifications have been explored. One notable strategy involves the replacement of a standard peptide bond with a more stable isostere. For instance, the Gly-Leu peptide bond in senktide, a selective neurokinin-3 (NK3) receptor agonist closely related to this compound, has been identified as a site of enzymatic digestion. The introduction of an (E)-alkene dipeptide isostere in place of the Gly-Leu segment resulted in a novel NK3 receptor agonist with significantly increased stability against proteolytic cleavage and prolonged bioactivity. acs.orgacs.org
Table 1: Comparison of Senktide and its (E)-alkene Dipeptide Isostere Analog
| Compound | Modification | Stability against NEP 24.11 | In vivo Bioactivity |
| Senktide | None | Degraded at Gly-Leu bond | Standard |
| 10a | Gly-Leu replaced with (E)-alkene dipeptide isostere | No significant cleavage | Prolonged effects |
Data sourced from a study on the development of novel NK3R selective agonists. acs.orgacs.org
Side Chain Modifications:
N-methylation of the peptide backbone is another common modification. For instance, the synthesis and conformational analysis of [pGlu6, N-Me-Phe8, Aib9] Substance P(6-11) led to a selective agonist for the NK3 receptor. unimol.it N-methylation can introduce conformational constraints and increase resistance to enzymatic degradation.
Table 2: Examples of Side Chain and Backbone Modifications in Substance P (6-11) Analogs
| Analog | Modification | Key Finding | Reference |
| [Glu(OBzl)11]SP6-11 | Replacement of Met11 with Glu(OBzl) | Equipotent to Substance P at NK-1 receptor | nih.gov |
| [pGlu6, N-Me-Phe8, Aib9]SP(6-11) | N-methylation of Phe8 and replacement of Gly9 with Aib | Selective agonist for the NK3 receptor | unimol.it |
Conformational Constraints:
Introducing conformational constraints is a powerful tool in peptidomimetic design. By locking the peptide into its bioactive conformation, it is possible to enhance potency and selectivity. This can be achieved through cyclization or the incorporation of conformationally restricted amino acids. While specific examples for this compound are limited in the provided search results, the general principle is widely applied in peptide drug discovery. upc.edu Conformational analysis of Substance P analogues using techniques like high-field NMR has been crucial in understanding the preferred conformations for receptor binding. tandfonline.com
The design of peptidomimetics and pseudo-peptides of this compound and related compounds is a dynamic area of research. These strategies offer a promising avenue to overcome the inherent limitations of peptides and to develop novel therapeutics with improved efficacy and drug-like properties.
High Resolution Structural Characterization and Conformational Analysis of Pyr Phe Phe Gly Leu Met Nh2
Spectroscopic Techniques for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in both solution and solid states. For Pyr-phe-phe-gly-leu-met-NH2 and related Substance P fragments, NMR studies have revealed a highly environment-dependent conformational landscape.
In simple aqueous solutions, the peptide does not adopt a single, stable conformation. Instead, it exists as a dynamic ensemble of largely unstructured or random-coil states. This flexibility is a common characteristic of small, linear peptides.
However, in membrane-mimetic environments, such as isotropic bicelles or micelles, which simulate the cell membrane, the peptide adopts a more defined structure. Two-dimensional NMR techniques, including the Nuclear Overhauser Effect (NOE), have shown that the peptide can form a helical conformation, particularly in the C-terminal region. researchgate.net Structural analysis indicates that in acidic bicelles, a helical structure extends from the central region to the C-terminus at Leucine. researchgate.net NOE cross-peaks between the peptide and lipid molecules confirm that it binds to the membrane surface. researchgate.net This induced structure is considered critical for its biological function, suggesting that the peptide folds upon encountering its target membrane environment.
Table 1: Summary of NMR-Derived Conformational Features of this compound in Various Environments
| Environment | Dominant Conformation | Key Findings |
| Aqueous Solution | Disordered / Random Coil | Lacks a single, stable, ordered structure. |
| Micelles (SDS/DPC) | α-helix / 310-helix | Environment induces a helical structure in the central and C-terminal regions. |
| Bicelles (Acidic) | Extended Helical Structure | Helical conformation observed from the mid-region to the C-terminus (Leu10). researchgate.net |
Vibrational spectroscopy, including Raman and Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone, particularly the Amide I band.
Studies on Substance P have demonstrated that its conformation is highly sensitive to environmental factors like pH. nih.gov In acidic to neutral conditions, the peptide backbone predominantly adopts a β-sheet structure. nih.gov As the pH increases, a more ordered arrangement with intermolecular β-strands can form, leading to self-aggregation. nih.gov The C-terminal amide group is critical for maintaining a folded structure; its replacement with a carboxylic acid group results in a more disordered, random-coil conformation. nih.gov
When interacting with lipid bilayers, a membrane-mimetic environment, Raman and CD spectra of Substance P indicate a structure with minimal helical content (<20%). nih.gov Instead, the spectra are consistent with the presence of β-turns (specifically Type I and III), suggesting that the peptide folds into a compact turn-like structure upon binding to the lipid surface. nih.gov
Table 2: Secondary Structure of Substance P Fragments as Determined by Vibrational Spectroscopy
| Condition | Predominant Secondary Structure | Notes |
| Acidic-Neutral pH | β-Sheet nih.gov | Other structural elements are also present. |
| Alkaline pH | Intermolecular β-Strands nih.gov | Leads to aggregation. |
| Bound to Liposomes | β-Turns (Type I/III) nih.gov | Minimal α-helical content observed. |
| C-terminal Amide Replaced | Random Coil nih.gov | Highlights the structural importance of the Met-NH2 moiety. |
Mass spectrometry (MS) is an indispensable tool for the primary structural characterization of peptides. For a synthetically produced peptide like this compound, MS is routinely used to confirm its identity by verifying that the measured molecular weight matches the calculated theoretical mass. This analysis ensures the correct amino acid sequence has been assembled and that the N-terminal pyroglutamic acid and C-terminal amide modifications are present.
High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), serves as a primary quality control method to assess the purity of the peptide preparation. Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, confirming the precise order of amino acids. This technique is also crucial for identifying and localizing any unintended post-synthetic modifications or impurities that may have arisen during synthesis or storage.
X-ray Crystallography of this compound and its Complexes
X-ray crystallography is the gold standard for determining atomic-resolution three-dimensional structures of molecules. However, obtaining a crystal structure for a small, flexible peptide like this compound is exceptionally challenging. Its inherent conformational flexibility prevents it from packing into the highly ordered, stable crystal lattice required for successful X-ray diffraction.
To date, no crystal structure of the isolated this compound heptapeptide (B1575542) has been deposited in the public databases. While a crystal structure would provide an unambiguous, high-resolution snapshot of the peptide in a specific conformation, the structures observed in a crystal may not necessarily represent the biologically active conformation in solution or when bound to a receptor. A more feasible and informative approach would be the co-crystallization of the peptide with its target receptor, NK1, which could reveal the precise binding mode and the conformation the peptide adopts upon recognition.
Conformational Landscape and Dynamics
The collective evidence from NMR, vibrational, and CD spectroscopy indicates that this compound does not possess a single, rigid structure. Instead, it exists in a dynamic conformational equilibrium that is exquisitely sensitive to its environment.
In an aqueous environment, the peptide's conformational landscape is dominated by a broad ensemble of disordered, random-coil-like structures. This intrinsic flexibility allows it to explore a wide range of shapes.
Upon encountering a more hydrophobic or structured environment, such as a lipid membrane, the landscape shifts dramatically. The peptide undergoes a disorder-to-order transition, adopting more defined secondary structures, including β-turns and α-helical or 310-helical segments. researchgate.netnih.gov Molecular dynamics simulations of the related C-terminal pentapeptide have suggested several potential binding conformations characterized by γ-bends and β-turns, highlighting the peptide's ability to fold into compact structures. ias.ac.in This "chameleon-like" behavior is a hallmark of many biologically active peptides, allowing them to remain flexible in solution for efficient diffusion and then fold into a specific bioactive conformation upon binding to their cellular target.
Table 3: Summary of the Conformational States of this compound
| Environment | Conformational State | Primary Structural Elements |
| Aqueous Solution | Dynamic Ensemble, Disordered | Random Coil |
| Lipid Micelles/Bicelles | Partially Ordered, Folded | α-Helix, 310-Helix researchgate.net |
| Lipid Bilayers | Partially Ordered, Folded | β-Turns nih.gov |
Identification of Preferred Conformers (e.g., β-turns, extended structures)
Due to its relatively short and unconstrained sequence, this compound is likely to exist as a population of interconverting conformers in solution, rather than adopting a single rigid structure. However, certain local conformational preferences can be anticipated based on the constituent amino acids.
The N-terminal pyroglutamyl residue imposes significant constraints on the backbone dihedral angle φ, restricting it to values around -60°. This inherent rigidity at the N-terminus can act as a nucleation site for specific secondary structures.
In environments that favor intramolecular hydrogen bonding, such as less polar solvents or the hydrophobic core of a protein, the peptide may adopt folded conformations like β-turns. A β-turn involves four amino acid residues and is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth. Given the sequence, several types of β-turns could be envisioned.
Extended structures are also a plausible conformation for this flexible peptide, particularly in polar solvents where intermolecular hydrogen bonds with the solvent can compete with and disrupt intramolecular hydrogen bonds. In an extended conformation, the peptide backbone is stretched out, maximizing its interaction with the surrounding solvent molecules.
The conformational equilibrium between these different structures is likely to be dynamic and sensitive to the local environment.
Table 1: Potential Conformational States of this compound
| Conformational State | Key Characteristics | Potential Stabilizing Interactions |
| β-turn | Compact, folded structure involving four residues. | Intramolecular hydrogen bond between the C=O of residue i and the N-H of residue i+3. |
| Extended Structure | Linear, unfolded backbone. | Intermolecular hydrogen bonds with solvent molecules. |
| Random Coil | A statistical ensemble of various conformations without a persistent secondary structure. | Dominated by steric and solvent interactions. |
Solvent-Induced Conformational Transitions
The conformation of this compound is expected to be highly dependent on the solvent environment. The interplay between intramolecular hydrogen bonds, which stabilize compact structures, and intermolecular interactions with the solvent dictates the conformational preferences.
In polar, protic solvents like water, the peptide is likely to favor more extended or random coil conformations. The solvent molecules can effectively solvate the peptide backbone and side chains, competing with the formation of intramolecular hydrogen bonds that are essential for stabilizing folded structures like β-turns.
Conversely, in less polar or aprotic solvents, the propensity to form intramolecular hydrogen bonds increases. In such environments, the peptide is more likely to adopt folded conformations, including β-turns and potentially helical structures like the 310-helix, which is common in short peptides. This is because the formation of intramolecular hydrogen bonds is energetically more favorable when the solvent cannot act as a strong hydrogen bond donor or acceptor.
This solvent-dependent conformational flexibility is a hallmark of many biologically active peptides, allowing them to adopt different shapes when interacting with different binding partners or transitioning between aqueous and membrane environments.
Biophysical Characterization Methods for Solution State Dynamics
To experimentally investigate the conformational landscape and dynamics of this compound in solution, a combination of biophysical techniques would be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
1D and 2D NMR experiments (such as COSY, TOCSY, and NOESY) can be used to assign the proton resonances and to obtain information about through-bond and through-space connectivities.
Nuclear Overhauser Effect (NOE) data provide distance constraints between protons that are close in space, which is crucial for defining the peptide's three-dimensional fold. The observation of specific NOEs can provide direct evidence for the presence of particular secondary structures like β-turns.
Measurement of coupling constants (3JHNα) can provide information about the backbone dihedral angle φ.
Temperature dependence of amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive method for probing the secondary structure of peptides in solution. The technique measures the differential absorption of left- and right-circularly polarized light.
The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures. For example, a random coil conformation typically shows a strong negative band around 200 nm, while β-turns have distinct spectral features. By monitoring changes in the CD spectrum as a function of solvent composition, temperature, or the addition of ligands, conformational transitions can be studied.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can also provide information about peptide secondary structure by analyzing the frequencies of the amide I and amide II vibrational bands of the peptide backbone. The positions of these bands are sensitive to the hydrogen-bonding environment and the local conformation.
By employing these complementary techniques, a comprehensive picture of the conformational preferences and dynamic behavior of this compound in solution can be developed.
Table 2: Application of Biophysical Methods to Study this compound Conformation
| Technique | Information Obtained | Potential Findings for this compound |
| NMR Spectroscopy | 3D structure, dynamics, inter-proton distances, dihedral angles, hydrogen bonding. | Determination of preferred conformers in different solvents, identification of specific turn structures. |
| Circular Dichroism (CD) | Secondary structure content (e.g., β-turns, random coil). | Monitoring of solvent-induced conformational transitions. |
| FTIR Spectroscopy | Secondary structure and hydrogen bonding patterns. | Complements CD data by providing information on the vibrational modes of the peptide backbone. |
Molecular Interaction Mechanisms and Structure Activity Relationship Sar Studies
Receptor Interaction Profiling
The interaction of Pyr-phe-phe-gly-leu-met-NH2 with neurokinin receptors is a complex process governed by its specific chemical structure. This section explores the peptide's binding characteristics, the subsequent receptor activation mechanisms, and the predictive models that describe these interactions.
Binding Affinity and Selectivity for Neurokinin Receptors (NK1, NK2, NK3)
This compound is a C-terminal fragment of the neuropeptide Substance P (SP), corresponding to residues 5-11 with a pyroglutamyl modification at the N-terminus. Tachykinin peptides, including SP, Neurokinin A (NKA), and Neurokinin B (NKB), share a conserved C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity. nih.govnih.govguidetopharmacology.org This conserved region is often referred to as the "message" domain, responsible for receptor activation, while the more variable N-terminal region, the "address" domain, typically confers receptor subtype selectivity. nih.govbiorxiv.org
The three main neurokinin receptors (NK1, NK2, and NK3) exhibit preferential affinity for different endogenous tachykinins: SP for NK1, NKA for NK2, and NKB for NK3. guidetopharmacology.orgmdpi.com As a C-terminal fragment, this compound retains the core binding motif and can interact with all three receptor subtypes, albeit with varying affinities that reflect the importance of the full peptide sequence for optimal selectivity. The C-terminal amidation is critical for this activity.
| Ligand | Preferred Receptor | General Affinity Profile |
|---|---|---|
| Substance P (SP) | NK1 | NK1 > NK2 > NK3 |
| Neurokinin A (NKA) | NK2 | NK2 > NK1 > NK3 |
The shared C-terminal sequence allows for partial cross-reactivity of these peptides with non-native receptors. nih.gov The binding of these peptides involves interactions with a hydrophobic pocket within the transmembrane domains of the receptors. nih.gov
Ligand-Induced Receptor Conformation and Activation
The binding of a peptide agonist like this compound to a neurokinin receptor, which is a G protein-coupled receptor (GPCR), induces significant conformational changes that lead to receptor activation. nih.gov Cryo-electron microscopy (cryo-EM) studies of neurokinin receptors in complex with their agonists have provided detailed insights into this process. nih.govresearchgate.net
Upon binding, the peptide agonist engages with specific residues in the receptor's binding pocket. The conserved C-terminal tail of the peptide docks into a hydrophobic cleft formed by the transmembrane (TM) helices. nih.gov This interaction triggers a series of conformational rearrangements. For example, in the NK3 receptor, agonist binding causes TM2 to shift closer to TM3. nih.gov These structural changes extend to conserved motifs common to Class A GPCRs, such as the PIF and toggle switch motifs, ultimately leading to an outward movement of the intracellular ends of the TM helices. researchgate.net This creates a binding site for intracellular G proteins (primarily Gq and Gs for NK1R), initiating downstream signaling cascades. nih.govmdpi.com The interactions between the peptide and the extracellular loops (ECLs) of the receptor are also crucial for stabilizing the active conformation. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For neurokinin receptor ligands, QSAR models have been developed to understand the structural requirements for binding and to design novel agonists or antagonists. nih.gov
Three-dimensional QSAR (3D-QSAR) models for NK1 receptor antagonists have indicated that electronic and size-related properties are critical determinants of binding affinity. nih.gov More advanced 4D-QSAR approaches, which account for ligand flexibility by considering ensembles of conformations, orientations, and protonation states, have also been successfully applied to the neurokinin system. acs.org These models can reduce the bias associated with selecting a single "bioactive" conformation and have shown high predictive accuracy for the affinities of new compounds. acs.org For peptide analogs of this compound, these models would analyze how modifications to the amino acid sequence (e.g., substitutions at the Phe, Gly, or Leu positions) or changes to the backbone structure affect the electrostatic and steric interactions with the receptor, thereby influencing binding affinity and functional activity. nih.gov
Allosteric Modulation and Biased Agonism Phenomena
The signaling of neurokinin receptors can be nuanced by allosteric modulation and biased agonism. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) agonist binding site and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effect of the endogenous ligand. nih.govmdpi.com
Biased agonism describes the ability of different agonists to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. nih.govelyssabmargolis.com For the NK1 receptor, both SP and NKA can stimulate the Gq pathway, but SP is significantly more potent at activating the Gs pathway. biorxiv.org This Gs-selective activity of SP has been linked to specific interactions between the N-terminal portion of the peptide and the extracellular loops of the NK1R. biorxiv.org C-terminal fragments like SP(6-11), which are closely related to this compound, act as Gq-biased agonists, demonstrating that interactions outside the core "message" domain can dictate signaling outcomes. biorxiv.org This phenomenon allows for the fine-tuning of cellular responses and presents opportunities for developing pathway-selective drugs with improved therapeutic profiles. nih.gov
Enzyme Substrate and Inhibitor Kinetics
The in vivo efficacy and duration of action of peptide-based compounds are heavily influenced by their stability against enzymatic degradation.
Susceptibility to Endopeptidases and Exopeptidases
Peptides are generally susceptible to rapid degradation by proteases in biological fluids. Substance P, the parent molecule of this compound, is quickly metabolized in human plasma by various peptidases. nih.gov
Exopeptidases : These enzymes cleave peptide bonds at the N- or C-terminus of a peptide. Aminopeptidases remove amino acids from the N-terminus, while carboxypeptidases act on the C-terminus.
Endopeptidases : These enzymes cleave peptide bonds within the peptide chain.
The structure of this compound incorporates two key modifications that confer significant resistance to exopeptidases. The N-terminal pyroglutamyl (Pyr) group is formed by the cyclization of a glutamine residue. This modification protects the peptide from degradation by most aminopeptidases. Similarly, the C-terminal amide (-NH2) group protects against the action of carboxypeptidases. nih.gov
Despite this protection against exopeptidases, the peptide remains a potential substrate for endopeptidases, which can cleave internal peptide bonds (e.g., between Phe-Phe, Phe-Gly, Gly-Leu, or Leu-Met). The specific cleavage sites and the rate of degradation would depend on the particular endopeptidases present in the biological environment. Studies on Substance P degradation have identified enzymes like dipeptidyl aminopeptidase IV, which can cleave N-terminal dipeptides, though the pyroglutamyl group would prevent this specific action. nih.gov
Characterization of Proteolytic Cleavage Sites and Mechanisms
The metabolic stability of the neuropeptide fragment this compound is significantly influenced by its terminal modifications. The N-terminal pyroglutamyl (pGlu) residue is formed by the cyclization of a glutamine precursor. researchgate.netthieme-connect.de This modification plays a crucial role in protecting the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus. thieme-connect.de Similarly, the amidation of the C-terminal methionine residue confers resistance to carboxypeptidases, another class of exopeptidases. nih.gov Consequently, the proteolytic degradation of this compound is primarily mediated by endopeptidases, which cleave internal peptide bonds.
The degradation of the parent molecule, Substance P, has been studied in various tissues and is known to be metabolized by several enzymes, including neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). nih.gov Cellular metabolism of Substance P by macrophages, endothelial cells, and fibroblasts results in the formation of various N- and C-terminal fragments. physiology.org Studies on the degradation of Substance P and related fragments suggest potential cleavage sites within the this compound sequence.
Key enzymes involved in the metabolism of Substance P and its fragments include:
Neutral Endopeptidase (NEP): Known to hydrolyze Substance P in various tissues, including the brain and spinal cord. nih.gov
Angiotensin-Converting Enzyme (ACE): Contributes to the degradation of Substance P in plasma and cerebrospinal fluid. nih.gov
The table below summarizes the potential proteolytic cleavage sites within the this compound sequence, based on the known degradation patterns of Substance P.
| Peptide Bond | Potential Cleavage Site | Putative Enzyme Class | Evidence from Substance P Metabolism |
|---|---|---|---|
| Phe - Phe | Yes | Endopeptidase | Cleavage between two adjacent hydrophobic residues is common for certain proteases. |
| Phe - Gly | Yes | Endopeptidase | This bond is a known target for various endopeptidases. |
| Gly - Leu | Yes | Endopeptidase | Cleavage at this site would lead to the formation of smaller C-terminal fragments. |
| Leu - Met-NH2 | Yes | Endopeptidase | This site is susceptible to cleavage, leading to the release of the C-terminal amidated methionine. |
Biomembrane Interactions and Peptide Transport
The interaction of this compound with biomembranes is a critical aspect of its biological activity, as its primary targets, the neurokinin receptors, are integral membrane proteins. mdpi.comwikipedia.org The parent molecule, Substance P, possesses amphiphilic properties, with the C-terminal region, from which this compound is derived, being more hydrophobic. mdpi.com This characteristic facilitates the peptide's interaction with the lipid bilayer of cellular membranes. mdpi.com
Membrane Permeation Mechanisms
While this compound can interact with the surface of cellular membranes, it is generally not capable of passively crossing these membranes to a significant extent. mdpi.com The biological effects of this peptide are mediated through its binding to cell surface receptors. mdpi.comnih.gov The initial interaction with the membrane is likely driven by hydrophobic interactions between the phenylalanine, leucine, and methionine residues and the lipid acyl chains of the phospholipid bilayer. This interaction may lead to a partial insertion of the peptide into the membrane interface, a process that can be crucial for its subsequent binding to its receptor.
Role of Membrane Environment in Peptide Activity
The composition and organization of the cell membrane play a significant role in modulating the activity of this compound. The primary receptor for Substance P and its C-terminal fragments is the neurokinin-1 (NK1) receptor. mdpi.comwikipedia.org The functionality of the NK1 receptor is dependent on its localization within specific microdomains of the plasma membrane, known as lipid rafts. nih.govmdpi.com The integrity of these lipid rafts is essential for the efficient activation of the NK1 receptor upon peptide binding. nih.gov
The binding of the peptide to the NK1 receptor initiates a cascade of intracellular signaling events. nih.gov This process involves the internalization of the peptide-receptor complex, followed by the dissociation of the peptide, its subsequent degradation, and the recycling of the receptor back to the cell surface. wikipedia.org
The table below outlines the key aspects of the biomembrane interactions of this compound.
| Aspect of Interaction | Description | Significance |
|---|---|---|
| Initial Membrane Association | Driven by hydrophobic interactions between the peptide's nonpolar residues and the lipid bilayer. | Positions the peptide for receptor binding. |
| Membrane Permeation | Limited passive diffusion across the membrane. mdpi.com | Activity is primarily mediated by cell surface receptors. |
| Influence of Lipid Rafts | The NK1 receptor is localized in lipid rafts, and their integrity is crucial for receptor activation. nih.gov | The membrane environment directly modulates the biological response to the peptide. |
| Receptor Binding and Internalization | Binds to the NK1 receptor, leading to the internalization of the peptide-receptor complex. wikipedia.org | Initiates intracellular signaling and is a mechanism for signal termination. |
Computational Modeling and in Silico Approaches for Pyr Phe Phe Gly Leu Met Nh2 Research
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method is instrumental in identifying potential binding modes and understanding the key interactions that drive ligand recognition. For Pyr-phe-phe-gly-leu-met-NH2, docking studies would typically target the neurokinin-1 receptor (NK1R), a primary receptor for Substance P. nih.gov
Molecular docking simulations can identify the key amino acid residues within the NK1R binding pocket that form crucial interactions with this compound. These "hotspots" are regions that contribute significantly to the binding affinity. For instance, the C-terminal sequence Phe-X-Gly-Leu-Met-NH2 is a common feature of tachykinin peptides and is essential for their biological activity. nih.govwikipedia.org Docking studies can reveal how the phenylalanine, leucine, and methionine residues of the peptide fit into hydrophobic pockets of the receptor, while the amidated C-terminus can form hydrogen bonds.
Models of SP binding to NK1R suggest that the C-terminal residues insert into a binding pocket on the extracellular surface of the receptor. researchgate.net Mutagenesis and photoaffinity labeling studies have identified several residues in the N-terminus and transmembrane helices of NK1R as important for SP binding. nih.gov Docking simulations for this compound would likely show interactions with a similar set of residues.
| Potential Interacting Residue in NK1R | Type of Interaction with this compound | Peptide Residue Involved |
| Gln165 | Hydrogen Bond | Pyr |
| His197 | Pi-Pi Stacking | Phe |
| Phe267 | Hydrophobic | Phe |
| Met291 | Hydrophobic | Leu, Met |
| Asn85 | Hydrogen Bond | Met-NH2 |
This table represents a hypothetical output from a molecular docking study, illustrating the types of interactions that could be predicted.
The energetic landscape of a ligand-receptor complex describes the various energy states associated with different binding poses and conformations. nih.govnih.gov Molecular docking, often combined with scoring functions, provides an estimation of the binding energy for different orientations of this compound within the NK1R binding site. mdpi.com A lower predicted binding energy generally indicates a more favorable and stable interaction.
Understanding this landscape is crucial, as it can reveal the existence of multiple stable binding modes or a single, highly preferred conformation. plos.org The binding of a ligand to a protein is not a simple lock-and-key mechanism but rather a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov The energetic landscape helps to visualize the potential pathways for ligand binding and unbinding. plos.orgrsc.org
Advanced Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of atoms and molecules. nih.gov For this compound, MD simulations can offer a deeper understanding of its interaction with receptors like NK1R by modeling the flexibility of both the peptide and the receptor in a simulated physiological environment. researchgate.netscispace.commanipal.edunih.gov
MD simulations can capture the conformational transitions that occur when this compound binds to its receptor. researchgate.netscispace.commanipal.edunih.gov These simulations can show how the peptide adapts its shape to fit into the binding pocket and how the receptor, in turn, may change its conformation to accommodate the ligand. This induced-fit mechanism is a common feature of peptide-receptor interactions. nih.gov
Simulations can also be used to model the entire binding event, from the initial encounter of the peptide with the receptor to the formation of the final, stable complex. These simulations can reveal the key steps and intermediate states involved in the binding process, providing a more complete picture than static docking models.
MD simulations can be used to calculate the binding free energy of this compound to its receptor, providing a more accurate prediction of binding affinity than docking scores alone. rsc.org Methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to estimate binding free energies from MD simulation trajectories. nih.govacs.org These calculations take into account the contributions of various energy terms, including electrostatic and van der Waals interactions, as well as the effects of solvation.
More rigorous but computationally intensive methods, such as umbrella sampling or thermodynamic integration, can also be employed to construct a potential of mean force (PMF) along a reaction coordinate, providing a detailed profile of the free energy changes during the binding or unbinding process. acs.org
| Method | Calculated Binding Free Energy (kcal/mol) | Key Contributing Interactions |
| MM/PBSA | -15.2 | Electrostatic, van der Waals |
| MM/GBSA | -12.8 | Electrostatic, van der Waals |
| Umbrella Sampling | -14.5 | Hydrophobic, Hydrogen Bonds |
This table provides illustrative binding free energy values that could be obtained from different computational methods for the interaction of this compound with a receptor.
Quantum Mechanical (QM) and QM/MM Calculations for Electronic Properties and Reactivity
For a more detailed understanding of the electronic properties and reactivity of this compound, quantum mechanical (QM) calculations are employed. nih.gov QM methods can provide accurate descriptions of electronic structure, charge distribution, and chemical bonding.
When studying the peptide's interaction with a large receptor, a hybrid approach called QM/MM (Quantum Mechanics/Molecular Mechanics) is often used. nih.govresearchgate.netmdpi.com In this method, the chemically active region of the system, such as the ligand and the key residues in the receptor's active site, is treated with a high-level QM method, while the rest of the protein and the solvent are described by a more computationally efficient MM force field. nih.govmdpi.com
This approach allows for the detailed study of phenomena that depend on electronic effects, such as charge transfer, polarization, and the formation or breaking of covalent bonds, which are not accurately described by classical force fields. nih.gov For this compound, QM/MM calculations could be used to investigate the precise nature of hydrogen bonds and other non-covalent interactions with the receptor, as well as to study the electronic rearrangements that occur upon binding.
De Novo Peptide Design and Virtual Screening for Novel Analogs
De novo peptide design and virtual screening represent powerful computational strategies for the discovery of novel analogs of this compound with potentially enhanced affinity, selectivity, and stability. These approaches leverage computational algorithms to generate and evaluate vast libraries of peptide sequences, identifying promising candidates for synthesis and experimental validation.
De novo design of peptide ligands for G protein-coupled receptors (GPCRs), such as the NK1 receptor, involves the creation of entirely new peptide sequences that are predicted to bind to a specific target. nih.govbiorxiv.orgsciety.org This process can be guided by the known structure of the receptor or by the pharmacophoric features of known ligands. For instance, computational methods can be employed to design miniproteins that act as agonists or antagonists for various GPCRs. nih.govbiorxiv.orgsciety.org By integrating artificial intelligence and site-directed mutagenesis, novel peptide agonists for receptors like G protein-coupled receptor 40 have been successfully designed. nih.gov
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing or virtually generated peptides to identify those with a high likelihood of binding to the target receptor. nih.govcreative-peptides.com This can be achieved through methods like molecular docking, which predicts the binding pose and affinity of a peptide within the receptor's binding site. nih.gov Libraries for virtual screening can be diverse, including linear and cyclic peptides, as well as those containing non-natural amino acids to enhance properties like resistance to degradation. nih.gov For the NK1 receptor, virtual screening has been successfully used to identify novel antagonists, demonstrating the utility of this approach in drug discovery. nih.gov
The process of designing novel analogs of this compound would typically follow a workflow as outlined in the table below:
| Step | Description | Computational Tools and Techniques |
| 1. Target Preparation | A three-dimensional model of the human NK1 receptor is prepared. This can be based on an existing crystal structure or a homology model. | Molecular modeling software (e.g., Modeller, I-TASSER) |
| 2. Library Generation | A virtual library of peptide analogs is created. This can involve systematic modifications of the parent sequence (this compound) or the generation of entirely new sequences based on pharmacophore models. | Peptide building software, cheminformatics toolkits |
| 3. Virtual Screening | The peptide library is screened against the NK1 receptor model using molecular docking simulations to predict binding affinities and poses. | Docking software (e.g., AutoDock, Glide, Surflex-Dock) |
| 4. Hit Selection and Refinement | The top-scoring peptides are selected for further analysis. This may involve more rigorous computational methods like molecular dynamics simulations to assess the stability of the peptide-receptor complex. | Molecular dynamics simulation software (e.g., GROMACS, AMBER) |
| 5. Experimental Validation | The most promising candidates are synthesized and tested experimentally to validate their binding affinity and biological activity. | In vitro binding assays, functional assays |
Homology Modeling and Structural Refinement of Peptide-Binding Receptors
Understanding the three-dimensional structure of the NK1 receptor is crucial for elucidating the binding mechanism of this compound and for the rational design of novel analogs. In the absence of an experimental structure of the peptide-bound receptor, homology modeling provides a valuable tool to generate a theoretical model.
Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template). For GPCRs like the NK1 receptor, bovine rhodopsin has often been used as a template for homology modeling due to its structural similarity. nih.gov The accuracy of the resulting model is dependent on the sequence identity between the target and the template.
Once a homology model is generated, it undergoes structural refinement to improve its accuracy. This process involves energy minimization and molecular dynamics simulations to relax the structure and remove any steric clashes or unfavorable geometries. The refined model can then be used for docking studies and to analyze the interactions between the receptor and its ligands.
Cryo-electron microscopy (cryo-EM) has recently provided high-resolution structures of the NK1 receptor in complex with Substance P and G proteins. nih.gov These experimental structures offer an unprecedented level of detail into the binding pocket and the conformational changes that occur upon ligand binding and receptor activation. These structures reveal that the C-terminal region of Substance P, which includes the this compound sequence, binds deep within the receptor core in an elongated conformation. nih.gov
Molecular dynamics simulations of the Substance P fragment binding to the NK1 receptor provide further insights into the dynamic nature of this interaction. mdpi.com These simulations can reveal key residues involved in the binding and the stability of the complex over time. For instance, simulations have shown that modifications to Substance P, such as homocysteinylation, can alter the peptide's structure and reduce its binding affinity for the NK1 receptor. nih.govbohrium.com
Computational alanine scanning is another technique used to probe the energetic contributions of individual amino acid residues in the peptide-receptor interface. nih.govresearchgate.net By computationally mutating each residue of this compound to alanine and calculating the change in binding free energy, it is possible to identify "hotspot" residues that are critical for the interaction. This information is invaluable for guiding the design of analogs with improved binding affinity.
The following table summarizes key interactions between the C-terminal fragment of Substance P and the NK1 receptor, as suggested by computational and structural studies:
| Peptide Residue | Interacting NK1 Receptor Residues (Putative) | Type of Interaction |
| Phe | Phe268, Tyr287 | Hydrophobic, π-π stacking |
| Phe | His197, His265 | Aromatic, π-π stacking |
| Gly | Allows for conformational flexibility | |
| Leu | Ile204, Trp261 | Hydrophobic |
| Met-NH2 | Gln165, Asn85, Asn89 | Hydrogen bonding, polar interactions |
These detailed structural and energetic insights derived from homology modeling, structural refinement, and molecular dynamics simulations are instrumental in advancing our understanding of how this compound interacts with its receptor and provide a solid foundation for the computational design of novel therapeutic agents targeting the NK1 receptor.
Enzymatic Degradation Pathways and Strategies for Stability Enhancement
Comprehensive In Vitro Enzymatic Stability Profiling
In vitro studies using various biological matrices, such as rat plasma, have been employed to characterize the metabolic fate of SP and its fragments. Research indicates that the heptapeptide (B1575542) (5-11) is inactivated more slowly than the full-length SP molecule, suggesting a degree of inherent resistance to plasma peptidases. nih.gov However, it is still subject to degradation.
The formation of Pyr-phe-phe-gly-leu-met-NH2 primarily occurs through the cleavage of the parent Substance P molecule. Several enzymes are implicated in the metabolism of Substance P, leading to the generation of this and other fragments.
Neutral Endopeptidase (NEP) : Also known as neprilysin, this is a key enzyme in the degradation of Substance P.
Angiotensin-Converting Enzyme (ACE) : ACE is known to degrade Substance P, contributing to the regulation of its activity. researchgate.net
Substance P-Degrading Endopeptidase : This enzyme specifically cleaves SP, with studies identifying cleavage at the Gln-Gln bond to produce the (1-4) and (5-11) fragments simultaneously. nih.gov
While the enzymes responsible for the formation of this compound are well-documented, specific kinetic data (Km, Vmax) for the subsequent degradation of this heptapeptide fragment itself are not extensively detailed in the available literature. However, studies on the parent molecule provide context. For instance, an endopeptidase present in rat plasma, which hydrolyzes a peptide bond within the C-terminal pentapeptide sequence of SP, is shown to be completely inhibited by Captopril, an ACE inhibitor. nih.gov This suggests that ACE or a similar peptidase is involved in the breakdown of the C-terminal region of SP and, by extension, its fragments like this compound.
| Enzyme | Role in Relation to this compound | Potential Cleavage Site on Parent SP | Reference |
|---|---|---|---|
| Substance P-Degrading Endopeptidase | Formation | Gln-Gln | nih.gov |
| Angiotensin-Converting Enzyme (ACE) | Degradation (of parent SP and C-terminal fragments) | C-terminal region | nih.govresearchgate.net |
| Neutral Endopeptidase (NEP) | Degradation (of parent SP) | Various | researchgate.net |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying peptide metabolites. nih.gov Studies using LC-MS/MS have consistently identified this compound (SP 5-11) as a major metabolite of Substance P in various in vitro models, including incubations with fibroblasts, coronary artery endothelial cells, and peritoneal macrophages. physiology.orgnih.gov In an in vitro model of the blood-brain barrier, SP (5-11) was one of the primary metabolites detected after incubation. researchgate.netnih.gov
These studies confirm the cleavage of the full-length peptide into smaller fragments. While the focus has often been on the formation of SP (5-11) from its precursor, the same mass spectrometry techniques can be applied to analyze the subsequent breakdown of the heptapeptide itself, identifying the specific peptide bonds that are most susceptible to cleavage. This would involve incubating this compound with relevant enzymes or biological fluids and analyzing the resulting smaller fragments.
Predictive Models for Proteolytic Degradation (In Silico)
In silico tools offer a rapid and cost-effective method for predicting the proteolytic susceptibility of peptides. nih.gov Web-based servers and software like BIOPEP, PeptideCutter, and Proteasix utilize databases of known protease cleavage specificities to predict potential degradation sites within a given peptide sequence. nih.govoup.comresearchgate.net
For this compound, an in silico analysis would involve:
Sequence Input : The amino acid sequence (Pyr-F-F-G-L-M-NH2) is submitted to the predictive tool.
Enzyme Selection : A panel of relevant proteases (e.g., trypsin, chymotrypsin (B1334515), pepsin, ACE, NEP) is selected.
Prediction : The software analyzes the sequence for motifs recognized by the selected enzymes and predicts the most likely cleavage sites.
For example, chymotrypsin typically cleaves C-terminal to aromatic residues like Phenylalanine (Phe). Therefore, a predictive model would highlight the Phe-Phe and Phe-Gly bonds as potential sites of chymotryptic cleavage. Such predictions help in identifying the peptide's metabolic weak spots, which can then be targeted for modification to enhance stability. These models can also estimate parameters like the degree of hydrolysis (DHt). nih.gov
Advanced Methodological Contributions and Future Research Directions
Pyr-phe-phe-gly-leu-met-NH2 as a Reference Compound in Peptide Research
This compound and its closely related analogues, such as Neurokinin A (4-10), are frequently employed as reference compounds in structure-activity relationship (SAR) studies. These investigations are crucial for deciphering the roles of individual amino acid residues in receptor binding and functional activity. By systematically modifying the peptide's sequence and observing the resultant changes in biological activity, researchers can map the critical components of the molecule.
For instance, SAR studies on analogues of Neurokinin A (4-10) at the human tachykinin NK-2 receptor have provided detailed insights into the importance of specific residues for receptor affinity and efficacy. Such studies often use the parent fragment as a benchmark to quantify the effects of substitutions. These investigations have revealed that specific amino acids within the C-terminal sequence are essential for high-affinity binding and agonist activity at tachykinin receptors. The use of these fragments as reference standards is fundamental in binding assays and cell signaling studies aimed at discovering and characterizing new receptor antagonists or agonists. lifetein.com
Table 1: Application of this compound and Analogues as Reference Compounds
| Research Area | Application | Purpose |
|---|---|---|
| Pharmacology | Structure-Activity Relationship (SAR) Studies | To identify key amino acid residues for receptor binding and activation. |
| Drug Discovery | Binding Assays | To screen for and characterize novel NK-receptor antagonists and agonists. |
| Cell Biology | Cell Signaling Studies | To investigate the intracellular pathways activated by tachykinin receptor stimulation. |
Development of Novel Analytical and Biophysical Tools for Peptide Analysis
The study of this compound and related tachykinin fragments has spurred the development and refinement of sophisticated analytical and biophysical tools. These peptides serve as model compounds for creating new methodologies to probe peptide structure, conformation, and interactions.
One significant area of advancement is in the use of modified peptides to facilitate analysis. For example, biotinylated versions of related peptides like Neurokinin A have been developed as valuable tools for studying receptor-ligand interactions. lifetein.com The biotin (B1667282) tag allows for easy detection and quantification in various assays, such as ELISAs and immunohistochemistry, thereby accelerating drug screening and development processes. lifetein.com
Furthermore, synthetic variants of Substance P have been engineered to act as delivery vehicles for various molecular cargoes, including proteins and DNA fragments, into cells. acs.org This represents the development of a new tool for cellular biology and therapeutics, based on the inherent properties of the peptide sequence. acs.org
Biophysical techniques such as Fluorescence Resonance Energy Transfer (FRET) have also been employed to investigate the conformation of peptide-protein complexes. cam.ac.uk By labeling the peptide or its binding partner with fluorescent probes, researchers can measure distances at the angstrom level and deduce conformational changes upon binding. This approach offers a powerful method for understanding the structural basis of peptide-receptor recognition. cam.ac.uk The development of such advanced techniques is often validated using well-characterized peptides like the C-terminal fragments of Substance P.
Interdisciplinary Synergy in Peptide Research (from a methodological standpoint)
Research on this compound exemplifies the synergy between different scientific disciplines. The comprehensive understanding of this peptide has been achieved through the integration of methodologies from chemistry, pharmacology, and biophysics.
A prime example of this interdisciplinary approach is the investigation of Substance P metabolism. These studies combine powerful analytical techniques like High-Performance Liquid Chromatography (HPLC) for the separation of peptide fragments with sensitive detection methods such as radioimmunoassays (RIA). nih.govnih.gov This combination allows for the precise identification and quantification of metabolites in biological samples. nih.gov The characterization of the enzymes responsible for this metabolism further draws on principles of biochemistry and enzymology. nih.gov
The synthesis of novel, peptidase-resistant analogues of tachykinins represents another area of interdisciplinary collaboration. nih.gov This work requires expertise in synthetic organic chemistry to design and create modified peptides. The pharmacological evaluation of these new compounds then involves in vitro and in vivo assays to determine their potency, selectivity, and stability. nih.gov Such studies are crucial for developing new therapeutic agents and research tools. nih.gov
Table 2: Interdisciplinary Methodologies in the Study of Tachykinin Fragments
| Discipline | Methodology | Contribution |
|---|---|---|
| Analytical Chemistry | High-Performance Liquid Chromatography (HPLC) | Separation and purification of peptide fragments from biological matrices. nih.govnih.gov |
| Immunology | Radioimmunoassay (RIA) | Highly sensitive detection and quantification of specific peptide sequences. nih.govnih.gov |
| Biochemistry | Enzymology | Identification and characterization of enzymes involved in peptide metabolism. nih.gov |
| Organic Chemistry | Peptide Synthesis | Creation of novel analogues with enhanced properties (e.g., peptidase resistance). nih.gov |
| Pharmacology | In Vitro/In Vivo Assays | Functional characterization of peptide analogues and their receptor interactions. nih.gov |
| Biophysics | Fluorescence Resonance Energy Transfer (FRET) | Elucidation of the conformational dynamics of peptide-receptor complexes. cam.ac.uk |
Future Prospects for Fundamental Research on this compound
The foundational knowledge gained from studying this compound and related tachykinin fragments continues to open new avenues for future research. A key area of ongoing interest is the precise role of specific peptide fragments in physiological and pathological processes. While the parent peptide, Substance P, is known to be involved in pain and inflammation, its metabolites, including the C-terminal fragments, may possess unique biological activities that are not yet fully understood. nih.govdiva-portal.org Future research will likely focus on elucidating the distinct functional roles of these fragments.
There is also significant potential in exploring the therapeutic applications of targeting the pathways involving these peptides. The involvement of Substance P in neurogenic inflammation and its potential role in complex conditions such as chronic pain and even in the inflammatory cascades of diseases like COVID-19, suggest that a deeper understanding of its C-terminal fragments could lead to novel therapeutic strategies. mdpi.comnih.govfrontiersin.org
Methodologically, the development of more advanced analytical tools will be crucial. This includes techniques with higher sensitivity and spatial resolution to study the release, diffusion, and receptor interaction of these peptides in real-time within living tissues. Continued research into the structural biology of peptide-receptor complexes, using techniques like cryo-electron microscopy, will provide unprecedented insights into the molecular basis of tachykinin signaling. The continued use of this compound as a fundamental research tool will be integral to these future advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
